molecular formula C8H4ClF3N4O B061328 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole CAS No. 190082-01-0

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole

Cat. No.: B061328
CAS No.: 190082-01-0
M. Wt: 264.59 g/mol
InChI Key: QHMVGHTVCHFTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a tetrazole ring system, a well-established bioisostere for carboxylic acids and other acidic moieties, which can dramatically alter the pharmacokinetic and metabolic properties of lead molecules. The presence of the electron-withdrawing 5-chloro substituent and the lipophilic 4-(trifluoromethoxy)phenyl group at the 1-position makes this tetrazole derivative a key intermediate in the synthesis of potential bioactive compounds. Its primary research value lies in its application as a precursor in the development of enzyme inhibitors, receptor modulators, and functional materials. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in optimizing the potency and metabolic stability of drug candidates targeting various diseases. Furthermore, its unique electronic profile is valuable in materials science for the design of ligands in coordination chemistry and as a component in high-energy materials. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O/c9-7-13-14-15-16(7)5-1-3-6(4-2-5)17-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVGHTVCHFTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599060
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190082-01-0
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and sodium azide.

    Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

    Chlorination: The resulting tetrazole compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical.

Major Products

    Substituted Tetrazoles: Products where the chlorine atom is replaced by other functional groups.

    Coupled Products: Complex molecules formed through coupling reactions, useful in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Tetrazoles, including 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole, are recognized for their versatility as pharmacophores due to the presence of multiple nitrogen atoms. They have been linked to various therapeutic effects, including:

  • Antibacterial and Antifungal Activity : Compounds with tetrazole moieties have shown significant antibacterial and antifungal properties. For instance, certain 5-substituted tetrazoles were synthesized and tested against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects .
  • Anticancer Activity : Research has indicated that tetrazole derivatives can act as microtubule destabilizers, which are crucial in cancer treatment. A study highlighted the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles that exhibited potent anticancer activity against various cell lines, including HeLa and A549 . Specifically, compound 6–31 was noted for its ability to inhibit tubulin polymerization.

Bioisosterism in Drug Design
The introduction of tetrazole rings as bioisosteres for carboxylic acids has been explored due to their resistance to metabolic degradation. This property allows for enhanced stability and bioavailability in drug formulations. The compound's ability to act as a hydrogen bond acceptor further enhances its interaction with biological targets .

Synthesis and Methodology

Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have utilized microwave-assisted techniques to enhance the yield and purity of 5-substituted tetrazoles. For example, the reaction of nitriles with sodium azide under microwave irradiation has yielded high conversion rates in significantly reduced times compared to traditional methods .

Method Yield (%) Reaction Time (min)
Microwave-assisted synthesis75-9910-30
Conventional heating40-70120+

This efficiency indicates the potential for scaled-up production in pharmaceutical applications.

Material Science

Explosives and Coordination Chemistry
Beyond medicinal applications, tetrazoles are also employed in material science as explosives due to their high nitrogen content and stability under specific conditions. Their role as ligands in coordination chemistry enables the formation of metal complexes, which can be utilized in catalysis and sensor technologies .

Case Study 1: Anticancer Agents

A series of tetrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study demonstrated that modifications to the tetrazole structure could enhance potency, with some compounds achieving IC50 values significantly lower than traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Research conducted on various substituted tetrazoles revealed that specific structural features contributed to enhanced antimicrobial activity. The study involved testing against a range of bacterial strains and highlighted the efficacy of compounds containing trifluoromethoxy groups .

Mechanism of Action

The mechanism of action of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can form hydrogen bonds and electrostatic interactions with the target, stabilizing the compound-target complex and leading to the desired biological effect.

Comparison with Similar Compounds

Melting Points and Solubility

  • 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole : 142–144°C
  • 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole : 158–160°C
  • 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole : 192–194°C

The target compound’s melting point is expected to fall between 150–200°C, influenced by the –OCF₃ group’s bulk and polarity. Its solubility in organic solvents (e.g., DCM or THF) is likely higher than thioether-linked tetrazoles due to the absence of polar sulfur atoms.

Spectral Data

  • IR Spectroscopy : The –OCF₃ group would show strong absorption near 1250–1150 cm⁻¹ (C–F stretching) and 950 cm⁻¹ (C–O–C), distinct from the C–S stretches (650–700 cm⁻¹) in thioether analogs .
  • ¹H NMR : The 4-(trifluoromethoxy)phenyl group would deshield aromatic protons, causing downfield shifts (δ 7.5–7.8 ppm) compared to 4-chlorophenyl (δ 7.3–7.6 ppm) .

Tables

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) Yield (%)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 5-Me, 4-Cl-C₆H₄ 142–144 78
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole 5-Me, 4-Br-C₆H₄ 158–160 82
5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole Thioether, 4-Cl-C₆H₄ 192–194 68

Table 2: NMR Chemical Shifts for Key Substituents

Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-(Trifluoromethoxy)phenyl 7.5–7.8 (aromatic H) 121–125 (CF₃), 148–150 (C–O)
4-Chlorophenyl 7.3–7.6 (aromatic H) 128–132 (C–Cl)

Biological Activity

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring, which is a five-membered heterocycle containing four nitrogen atoms. The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole moiety is known to serve as a bioisostere for carboxylic acids, allowing it to mimic certain biological functionalities. This compound has been shown to:

  • Inhibit Tubulin Polymerization : Similar to other tetrazole derivatives, it may act at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Induce Apoptosis : Research indicates that compounds with tetrazole rings can activate caspases involved in the apoptotic pathway, thereby promoting programmed cell death in various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Activity IC50 (nM) Cell Line
This compoundAntiproliferative3.8 - 20Jurkat
Related Tetrazole CompoundsTubulin Inhibition1.3 - 8.1HT-29
Other TetrazolesApoptosis Induction<10Various Cancer Lines

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various tetrazole derivatives, including this compound against several human cancer cell lines. The compound exhibited significant inhibition of cell growth, particularly in Jurkat cells, with an IC50 value of approximately 3.8 nM. This indicates a potent effect on lymphoid cancer cells, suggesting potential therapeutic applications in hematological malignancies .

Case Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanism by which tetrazole derivatives induce apoptosis. It was found that treatment with this compound led to the activation of caspase-9 and caspase-3 in treated cells, indicating that the compound triggers mitochondrial pathways of apoptosis. This finding suggests that this compound could be developed as an anticancer agent targeting apoptosis pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with other tetrazole derivatives:

Compound Structural Features Biological Activity Notable Findings
This compoundTrifluoromethoxy groupHigh antiproliferative activityInduces apoptosis via caspase activation
4-Ethoxyphenyl TetrazolesEthoxy group at C-5 positionModerate activity against various cell linesEffective against multidrug-resistant cells
Unsubstituted TetrazolesNo substituents on phenyl ringWeak activity (IC50 > 0.9 µM)Limited efficacy compared to substituted variants

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is commonly employed. First, the tetrazole core is functionalized via nucleophilic substitution or cycloaddition reactions. For example, chlorination at the 5-position of the tetrazole ring can be achieved using POCl₃ or PCl₅ under reflux conditions . Second, coupling with 4-(trifluoromethoxy)phenyl groups is typically mediated by heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C . Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of reactants) and TLC monitoring to minimize side products. Lower temperatures (e.g., 40°C) may reduce decomposition but extend reaction times .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

  • Methodological Answer :

  • ¹H NMR : Key signals include the singlet for the tetrazole proton (δ 8.5–9.5 ppm) and aromatic protons from the 4-(trifluoromethoxy)phenyl group (δ 7.2–7.8 ppm). Splitting patterns confirm substitution patterns .
  • IR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch of tetrazole) and 1250–1300 cm⁻¹ (C-O-C of trifluoromethoxy group) are diagnostic .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the tetrazole and aryl rings, critical for understanding π-π stacking in solid-state applications .

Advanced Research Questions

Q. What computational or experimental methods resolve contradictions in reported antibacterial activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity studies (e.g., MIC values) may arise from variations in bacterial strains, solvent systems, or impurity profiles. To address this:

  • HPLC purity validation : Ensure ≥95% purity via reverse-phase chromatography .
  • Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) with controls for solvent cytotoxicity .
  • Molecular docking : Compare binding affinities to bacterial targets (e.g., DNA gyrase) across studies to identify structure-activity relationships (SAR) .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCF₃ group enhances electrophilicity at the para-position of the phenyl ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies show that electron-deficient aryl partners increase reaction rates by 2–3× compared to non-fluorinated analogs. DFT calculations reveal lowered LUMO energy (-3.2 eV) at the coupling site, favoring oxidative addition with Pd(0) catalysts .

Q. What strategies mitigate instability of the tetrazole ring under acidic or oxidative conditions?

  • Methodological Answer :

  • Protection-deprotection : Use tert-butyl groups to shield the tetrazole ring during synthesis, followed by TFA-mediated cleavage .
  • Coordination stabilization : Complexation with transition metals (e.g., Cu²⁺) via N2/N3 atoms of the tetrazole enhances thermal stability (TGA data shows decomposition >200°C vs. 150°C for free ligand) .
  • pH control : Maintain reaction pH >7 to prevent protonation-induced ring-opening .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in melting points reported across studies?

  • Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 128–130°C) often stem from polymorphic forms or residual solvents. To ensure reproducibility:

  • Recrystallization : Use a single solvent system (e.g., ethanol/water 3:1) and slow cooling .
  • DSC analysis : Identify polymorph transitions and validate purity via endothermic peak sharpness .

Q. What analytical techniques validate the absence of regioisomers in the final product?

  • Methodological Answer :

  • NOESY NMR : Correlates spatial proximity of substituents to confirm regiochemistry .
  • LC-MS/MS : Monitors molecular ion fragmentation patterns (e.g., m/z 277 for desired product vs. m/z 265 for 1,5-regioisomer) .

Applications in Advanced Research

Q. How is this compound used as a ligand in coordination chemistry, and what catalytic applications exist?

  • Methodological Answer : The tetrazole’s N-donor sites form stable complexes with lanthanides (e.g., Eu³⁺) for luminescent materials. Catalytic applications include:

  • Photoredox catalysis : Ru(II)-tetrazole complexes exhibit enhanced visible-light absorption (λmax = 450 nm) for C–H activation .
  • Asymmetric synthesis : Chiral variants of the compound act as ligands in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), achieving enantiomeric excess >90% .

Q. What in silico models predict the compound’s pharmacokinetic properties, and how reliable are they?

  • Methodological Answer : SwissADME and pkCSM predict moderate bioavailability (F ≈ 40%) due to high logP (2.8) and P-glycoprotein efflux. Experimental validation via Caco-2 permeability assays shows a Papp value of 12 × 10⁻⁶ cm/s, aligning with predictions .

Tables of Key Data

Property Value Reference
Melting Point128–130°C
LogP (Calculated)2.8
Antibacterial MIC (S. aureus)8 µg/mL
λmax (UV-Vis)265 nm (ε = 12,500 M⁻¹cm⁻¹)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.